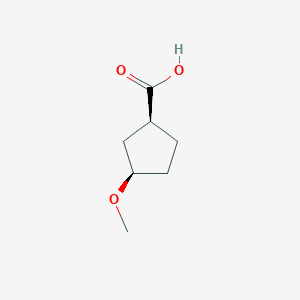

(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid

Description

IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name 3-methoxycyclopentane-1-carboxylic acid unambiguously defines the compound’s substituent positions and functional groups. The stereochemical descriptors (1S,3R) specify the absolute configuration of the two stereocenters, ensuring precise communication of its three-dimensional arrangement. The numbering begins at the carboxylic acid group (position 1), with the methoxy group occupying position 3 on the cyclopentane ring.

The compound’s stereochemistry is encoded in its InChI and SMILES notations. The InChI string InChI=1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+ explicitly denotes the (1S,3R) configuration through the t5-,6+ term, indicating the relative orientations of the stereocenters. Similarly, the SMILES string CO[C@H]1CC[C@H](C1)C(=O)O uses @ and @@ symbols to represent the stereochemical arrangement. The CAS registry number 886026-75-1 further standardizes its identity in chemical databases.

Molecular Geometry and Conformational Analysis

The cyclopentane ring adopts non-planar conformations to alleviate angle strain, with the envelope and half-chair forms being the most stable. Computational studies suggest that the energy difference between these conformers is minimal (~0.5 kcal/mol), enabling rapid interconversion at room temperature. Substituents like the methoxy group introduce steric and electronic effects that subtly influence conformational preferences.

In the envelope conformation , one carbon atom is out-of-plane, while the remaining four form a nearly planar structure. This geometry reduces torsional strain between the methoxy and carboxylic acid groups. The half-chair conformation , characterized by two adjacent carbons deviating from planarity, may become more favorable in derivatives with bulkier substituents. Density functional theory (DFT) calculations reveal that the methoxy group’s orientation (axial vs. equatorial) impacts stability. For instance, an axial methoxy group experiences fewer gauche interactions with neighboring hydrogens, lowering steric strain by ~1.4 kcal/mol compared to equatorial positioning.

| Conformation | Key Features | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope | One out-of-plane carbon; reduced torsional strain | 0.0 (reference) |

| Half-chair | Two adjacent out-of-plane carbons | +0.5 |

| Planar (hypothetical) | Fully flat; high angle strain | +5.0 |

Table 1: Conformational energetics of (1S,3R)-3-methoxycyclopentane-1-carboxylic acid.

Comparative Analysis of Cyclopentanecarboxylic Acid Derivatives

This compound belongs to a broader class of cyclopentanecarboxylic acid derivatives, each with distinct physicochemical properties influenced by substituents. A comparison with 3-methylcyclohexane-1-carboxylic acid (PubChem CID: 57682957) and 1-(pentanoylamino)cyclopentane-1-carboxylic acid (PubChem CID: 16726891) highlights these differences.

Substituent Effects on Polarity :

The methoxy group in this compound increases polarity compared to the methyl group in 3-methylcyclohexane-1-carboxylic acid. This is evidenced by the former’s higher solubility in polar solvents like water (logP ≈ 0.8 vs. 1.2 for the methyl derivative).Steric Bulk and Conformational Flexibility :

The pentanoylamino group in 1-(pentanoylamino)cyclopentane-1-carboxylic acid introduces significant steric hindrance, stabilizing the envelope conformation by ~3.5 kcal/mol relative to the half-chair form. In contrast, the smaller methoxy group allows greater conformational mobility.Stereochemical Impact on Reactivity :

The (1S,3R) configuration directs the carboxylic acid and methoxy groups into specific spatial orientations, influencing intermolecular interactions. For example, hydrogen bonding between the carboxylic acid and methoxy oxygen is geometrically feasible only in certain conformers, affecting crystallization behavior.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP |

|---|---|---|---|---|

| This compound | C₇H₁₂O₃ | 144.17 | Methoxy (-OCH₃) | 0.8 |

| 3-Methylcyclohexane-1-carboxylic acid | C₈H₁₄O₂ | 142.20 | Methyl (-CH₃) | 1.2 |

| 1-(Pentanoylamino)cyclopentane-1-carboxylic acid | C₁₁H₁₉NO₃ | 213.27 | Pentanoylamino (-NHCOC₄H₉) | 2.1 |

Table 2: Comparative properties of cyclopentanecarboxylic acid derivatives.

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-methoxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEAKWXFTMRJMA-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Organocatalyst-Mediated Enantioselective Reactions

The use of chiral thiourea catalysts has emerged as a robust method for constructing the (1S,3R) configuration. In a seminal study, Schmitt et al. demonstrated that 1-((1R,2R)-2-(dimethylamino)cyclohexyl)-3-phenylthiourea catalyzes the enantioselective formation of cyclopentane derivatives in diethyl ether under inert atmospheres, achieving 96% yield and >90% enantiomeric excess (ee). This method leverages hydrogen-bonding interactions to stabilize transition states, enabling precise stereochemical control during cyclization.

Palladium-Catalyzed Carbonylation

Palladium-mediated carbonylation offers a pathway to introduce the carboxylic acid moiety. A patent by outlines the carbonylation of cyclopentenone derivatives in methanol, yielding dimethyl 3-oxocyclopentane-1-carboxylate intermediates. Subsequent hydrolysis and decarboxylation under acidic conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) afford the carboxylic acid. While this method provides high conversion rates, stereochemical outcomes depend heavily on the starting material’s configuration.

Diastereoselective Cyclization Strategies

Diels-Alder Cycloaddition

The Diels-Alder reaction between cyclopentadiene and methoxy-substituted dienophiles generates bicyclic intermediates with inherent stereochemical bias. For example, reacting furan-2-yl methyl ether with maleic anhydride produces a bicyclic lactone, which undergoes ring-opening hydrolysis to yield the cis-configured carboxylic acid. Methylation of the resultant alcohol with methyl iodide completes the methoxy group installation.

Ring-Closing Metathesis (RCM)

Resolution of Racemic Mixtures

Kinetic Resolution Using Enzymes

Lipase-catalyzed hydrolysis of racemic methyl esters selectively processes one enantiomer, leaving the desired (1S,3R)-isomer intact. For instance, Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 85% ee after 24 hours at 37°C. This method is cost-effective but limited by substrate specificity.

Chiral Chromatography

Preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak IC) resolves racemic mixtures with >99% ee. Mobile phases of hexane:isopropanol (90:10) elute enantiomers at 2.5 mL/min, enabling gram-scale purification.

Functional Group Interconversion

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using peroxygenases to introduce hydroxyl groups.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxygenases, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted cyclopentane derivatives .

Scientific Research Applications

(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid is a chiral organic compound that features a cyclopentane ring substituted with both a methoxy group and a carboxylic acid group. The stereochemistry is denoted by the (1S,3R) configuration, indicating the spatial arrangement of its substituents around the cyclopentane ring. It is used as a building block in organic synthesis for developing more complex molecules.

Scientific Research Applications

This compound serves several scientific purposes:

- Organic Synthesis: It is utilized as a building block in the synthesis of complex molecules. The synthesis can be achieved through methoxylation and carboxylation of cyclopentene, with optimized reaction conditions to enhance yield and purity, often using continuous flow processes to ensure consistent quality and minimize by-product formation.

- Pharmaceutical Development: (1S,3R)-3-Amino-cyclopentane carboxylic acid, a derivative, serves as a building block in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders .

- Biochemical Research: (1S,3R)-3-Amino-cyclopentane carboxylic acid is used in studies related to amino acid metabolism and protein synthesis, helping researchers understand cellular functions and enzyme activities .

- Neuroscience Applications: (1S,3R)-3-Amino-cyclopentane carboxylic acid is investigated for potential neuroprotective effects, relevant in research for treating conditions like Alzheimer's and Parkinson's disease .

Case Studies

- Mannosidase Inhibitors: Mannostatin A, which has an aminocyclopentitol structure, is a potent inhibitor of Golgi α-mannosidase II (GMII), an enzyme involved in N-glycan processing . Modification of Mannostatin A by adding a hydroxy group increases potency, and changing the hydroxyl to a methoxy group further enhances potency .

- Material Science: (1S,3R)-3-Amino-cyclopentane carboxylic acid can be incorporated into polymer formulations to enhance material properties like flexibility and strength, which is beneficial in creating advanced materials .

- Food Industry: (1S,3R)-3-Amino-cyclopentane carboxylic acid is explored for its potential as a flavor enhancer or preservative, contributing to food safety and quality improvements .

Mechanism of Action

The mechanism of action of (1S,3R)-3-Methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The methoxy group in the target compound enhances steric hindrance and electron density compared to amino or hydroxy analogs, influencing solubility and reactivity .

- Conformational Rigidity : Cyclopentane derivatives with conjugated alkenes (e.g., ) exhibit planar regions that alter binding affinity in biological systems compared to fully saturated analogs .

- Chirality : All listed compounds are chiral, but the (1S,3R) configuration in the target compound confers distinct stereoelectronic properties critical for asymmetric synthesis .

Physicochemical and Spectroscopic Properties

Collision Cross-Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 145.08592 | 130.2 |

| [M+Na]⁺ | 167.06786 | 138.7 |

| [M-H]⁻ | 143.07136 | 129.8 |

Comparison :

- The CCS values are lower than those of bulkier analogs like (1S,3R)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid (), which has a larger Fmoc-protected amino group (predicted CCS > 150 Ų for [M+H]⁺).

- The methoxy group reduces polarity compared to hydroxy or amino derivatives, as evidenced by differences in retention times in chromatographic analyses .

Biological Activity

(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid is a cyclopentane derivative with significant potential in medicinal chemistry. Its unique structure contributes to its biological activity, making it a compound of interest for various therapeutic applications. This article delves into the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- Structural Features : The compound features a methoxy group at the 3-position and a carboxylic acid group at the 1-position of the cyclopentane ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain .

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological processes and offering neuroprotective effects .

Therapeutic Applications

Research indicates several promising applications for this compound:

- Anti-inflammatory Agents : The compound's ability to inhibit inflammatory enzymes positions it as a candidate for treating inflammatory diseases.

- Neurological Disorders : Its potential neuroprotective properties suggest applications in conditions such as Alzheimer's and Parkinson's disease .

- Pain Management : Due to its mechanism of action involving pain pathways, it may serve as an effective analgesic agent .

Table 1: Summary of Research Findings on Biological Activity

Notable Research

- A study published in DrugBank highlighted that this compound exhibits strong inhibitory effects on carboxypeptidase A1, an enzyme involved in protein metabolism and inflammatory responses .

- Another research effort demonstrated its efficacy in reducing markers of oxidative stress and inflammation in neuronal cell cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (1S,3S)-3-Methoxycyclohexane-1-carboxylic acid | Similar methoxy and carboxylic groups | Different stereochemistry affecting bioactivity |

| 2-Methoxycyclopentane-1-carboxylic acid | Smaller cyclopentane ring | Variations in physical properties and reactivity |

Q & A

Q. What are the key chemical properties and identifiers for (1S,3R)-3-Methoxycyclopentane-1-carboxylic acid?

Answer: The compound (CAS 96443-42-4) has the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . Key identifiers include:

- IUPAC Name : (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid

- SMILES : COC(=O)C1CCC(C1)C(=O)O

- InChI Key : FVUHGTQDOMGZOT-NTSWFWBYSA-N

- PubChem CID : 10888375

Analytical characterization typically employs NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) for structural confirmation .

Safety Data :

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Answer: A validated synthesis route involves:

- Ester Hydrolysis : React the methyl ester precursor with lithium hydroxide in a methanol/water solvent system (0°C to RT, 20 h).

- Acidification : Quench with 10% citric acid to protonate the carboxylic acid.

- Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the product (92% yield) .

Key Analytical Steps :

Q. What safety precautions are critical when handling this compound?

Answer:

- Exposure Risks : Irritant to skin, eyes, and respiratory system.

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin Contact : Wash immediately with soap and water.

- Eye Contact : Rinse with water for 15 minutes.

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis?

Answer: Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to resolve stereoisomers.

- NMR Chiral Shift Reagents : Employ europium(III) complexes to distinguish enantiomers via splitting of proton signals.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Example : In a related cyclopentane derivative, ¹⁹F NMR (470 MHz) resolved diastereomers using fluorine coupling constants (J = 52.9–55.3 Hz) .

Q. What computational modeling approaches aid in understanding the compound’s reactivity?

Answer:

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., ester hydrolysis energy barriers) and optimize transition states.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- X-ray Crystallography : Validate predicted stereochemistry (e.g., Advanced Photon Source synchrotron data) .

Case Study : MD simulations of a difluoromethylenyl analog revealed solvent-dependent conformational stability, guiding solvent selection for synthesis .

Q. What strategies optimize reaction conditions for higher yields in derivative synthesis?

Answer:

- Temperature Control : Maintain 0°C during acid-sensitive steps (e.g., TFA deprotection).

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for cyclization efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions.

Example : Lithium hydroxide in methanol/water achieved 92% yield in ester hydrolysis, while alternative bases (e.g., NaOH) led to side reactions .

Table 1 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | LiOH | 92 |

| Solvent | MeOH/H₂O | 92 |

| Temperature | 0°C → RT | 92 |

| Alternative Base | NaOH | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.